

Technical Guide: Comparative Analysis of 3-(4-Chlorophenyl)-2',5'-dichloropropiophenone

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2',5'-
dichloropropiophenone

CAS No.: 898788-43-7

Cat. No.: B3023831

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Executive Summary

This guide provides a technical analysis of **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** (CAS 898788-43-7), a specific polychlorinated dihydrochalcone derivative. While often categorized generically as a propiophenone, its structure—1-(2,5-dichlorophenyl)-3-(4-chlorophenyl)propan-1-one—places it in a unique chemical space combining high lipophilicity with significant steric hindrance.

This document compares this compound against standard propiophenone (baseline) and its isomer 2',4'-dichloropropiophenone to assist researchers in selecting the appropriate scaffold for drug discovery (specifically antifungal/antimicrobial screening) and fine chemical synthesis.

Key Findings:

- **Steric Shielding:** The 2',5'-dichloro substitution pattern provides superior metabolic stability at the carbonyl center compared to the 2',4' isomer due to the ortho-chlorine effect.
- **Lipophilicity:** With a predicted LogP > 5.5, this compound exhibits high membrane permeability but low aqueous solubility, necessitating specific formulation strategies (e.g., lipid-based delivery).

- **Synthetic Utility:** It serves as a stable precursor for indanone cyclization via internal Friedel-Crafts alkylation, a pathway less accessible to non-halogenated analogs.

Structural & Physicochemical Comparison

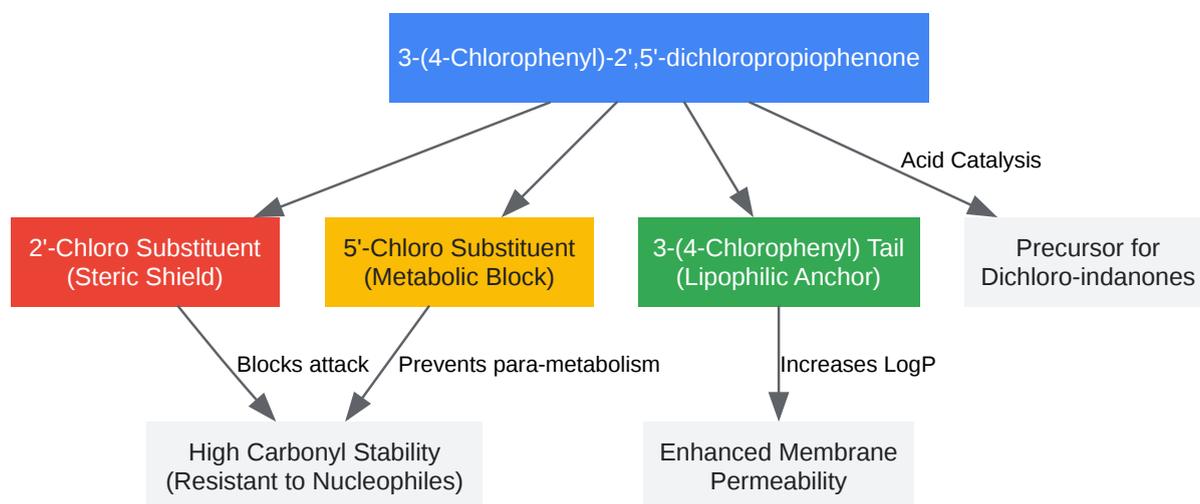
The following data contrasts the target molecule with its primary isomeric alternative and the unsubstituted parent structure.

Table 1: Comparative Physicochemical Profile[1][2]

Feature	Target: 3-(4-Cl-Ph)-2',5'-Cl ₂ -Prop	Isomer: 3-(4-Cl-Ph)-2',4'-Cl ₂ -Prop	Baseline: Propiophenone
Structure Class	Trichlorinated Dihydrochalcone	Trichlorinated Dihydrochalcone	Simple Alkyl Phenyl Ketone
Molecular Weight	~327.6 g/mol	~327.6 g/mol	134.18 g/mol
Steric Hindrance	High (2'-position Cl blocks carbonyl)	Moderate (2'-position Cl, but 4' is remote)	Low (No ortho substituents)
Predicted LogP	~5.8 (Highly Lipophilic)	~5.8	2.19
Electronic Effect	Carbonyl deactivation (Inductive)	Carbonyl deactivation (Resonance/Inductive)	Neutral
Primary Application	Stable Intermediate / Bio-active Screen	Antifungal Synthesis / Photoinitiator	Solvent / General Intermediate

Structural Activity Relationship (SAR) Map

The diagram below illustrates how the specific substitution pattern of **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** dictates its reactivity and biological potential compared to alternatives.



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Figure 1: SAR analysis highlighting the functional impact of the 2',5',4-trichloro substitution pattern.

Synthetic Pathways & Methodology

For research applications requiring high purity (>98%), the synthesis of **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** is best achieved via Friedel-Crafts Acylation. This method is superior to the Grignard addition to nitriles for this specific substrate due to the steric hindrance of the 2,5-dichlorobenzene ring.

Protocol: Friedel-Crafts Acylation

Objective: Synthesis of **3-(4-Chlorophenyl)-2',5'-dichloropropiophenone** from 1,4-dichlorobenzene.

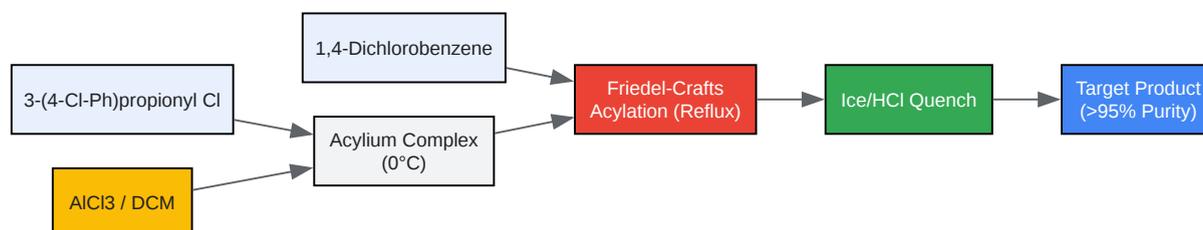
Reagents:

- Substrate: 1,4-Dichlorobenzene (1.0 eq)
- Acylating Agent: 3-(4-Chlorophenyl)propionyl chloride (1.1 eq)
- Catalyst: Aluminum Chloride (AlCl_3 , anhydrous, 1.2 eq)
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

- Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Purge with Nitrogen (N_2) for 15 minutes.
- Catalyst Suspension: Add anhydrous $AlCl_3$ (1.2 eq) to dry DCM (5 mL/mmol) at $0^\circ C$. Stir until a uniform suspension forms.
- Acyl Chloride Addition: Dissolve 3-(4-Chlorophenyl)propionyl chloride in a minimal amount of DCM. Add dropwise to the $AlCl_3$ suspension at $0^\circ C$. Observation: The solution should turn yellow/orange, indicating the formation of the acylium ion complex.
- Substrate Addition: Add 1,4-Dichlorobenzene (1.0 eq) slowly.
 - Note: The 2,5-substitution pattern on the product arises because the directing effects of the two chlorines in 1,4-dichlorobenzene promote substitution ortho to one chlorine (and meta to the other), resulting in the 2,5-dichloro ketone product.
- Reaction: Allow the mixture to warm to room temperature. If conversion is low (monitor via TLC/HPLC), heat to reflux ($40^\circ C$) for 4–6 hours.
- Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.
- Workup: Extract with DCM (3x). Wash organic layers with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white/off-white crystals.

Workflow Visualization



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Figure 2: Friedel-Crafts synthesis pathway for 2',5'-dichloropropiophenone derivatives.

Biological & Research Applications

Antimicrobial & Antifouling Screening

Recent studies on dihydrochalcones indicate that polychlorinated derivatives possess significant biological activity. Specifically, the lipophilic nature of the 3-(4-chlorophenyl) tail allows for integration into bacterial cell membranes, while the chlorinated phenol core disrupts oxidative phosphorylation.

- Comparison: Unlike 2',4'-dichloropropiophenone (often used as a precursor forazole antifungals), the 2',5'-isomer is structurally related to metabolites found in antifouling screens (e.g., inhibiting mussel larvae settlement) due to its specific steric profile which mimics natural prenylated dihydrochalcones [1].

Metabolic Stability (ADME)

In drug development, the 2',5'-dichloro pattern offers a distinct advantage over the 2',4'-isomer:

- 2',4'-Isomer: The 4'-position is susceptible to nucleophilic attack or enzymatic oxidation if not sterically protected.
- 2',5'-Isomer: The 5'-chlorine blocks the meta position relative to the carbonyl, and the 2'-chlorine blocks the ortho position. This "pincer" effect reduces the rate of metabolic degradation, making it a candidate for longer-acting pharmacological probes.

References

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